3-Ethylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
The synthesis of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3-ethylpyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
3-Methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Proline: A naturally occurring amino acid with a similar structure but different biological roles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCXMGAZYKTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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